6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
6-ethynyl-8-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-12-10-17-9-8-15-14(17)13(16-12)11-6-4-3-5-7-11/h1,3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLLCSGHJQUHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN2C=CN=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Catalyst: Iodine (5–10 mol%)
- Solvent: Ethanol (preferred for its eco-friendliness)
- Temperature: Room temperature
- Reaction Time: Typically 5–24 hours, optimized to yield high purity and yields.
General Procedure:
- Mix equimolar amounts of phenyl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide in ethanol.
- Add iodine catalyst (5 mol%) to the mixture.
- Stir at room temperature for the optimized period (usually 5 hours).
- The product precipitates out, simplifying purification via filtration.
- Characterize via IR, NMR, and HRMS to confirm structure.
This method has demonstrated yields exceeding 90%, with the formation of highly functionalized imidazo[1,2-a]pyrazine derivatives, including the ethynyl group at the 6-position, through subsequent modifications.
Post-Synthesis Functionalization for Ethynyl Group Incorporation
The direct synthesis of This compound often involves a two-step process:
Step 1: Synthesis of the Core Structure
Using the iodine-catalyzed MCR as described, generate the imidazo[1,2-a]pyrazine core with phenyl substitution at the 8-position.
Step 2: Introduction of the Ethynyl Group
- The ethynyl group at the 6-position can be introduced via Sonogashira coupling :
- React the halogenated precursor (e.g., 6-bromo derivative) with trimethylsilylacetylene (TMS-acetylene) in the presence of Pd(0) catalyst and copper co-catalyst.
- Deprotect the TMS group using TBAF (tetrabutylammonium fluoride) to obtain the terminal ethynyl group.
Alternatively, direct alkynylation can be performed on the precursor if the 6-position bears a suitable leaving group.
Data Table of Preparation Parameters
| Method | Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Iodine-catalyzed MCR | Phenyl aldehyde + 2-aminopyrazine + tert-butyl isocyanide | Iodine (5 mol%) | Ethanol | Room temperature | 5–24 hours | >90% | Precipitation simplifies purification |
| Sonogashira coupling | 6-bromo derivative + trimethylsilylacetylene | Pd(PPh3)4 + CuI | Toluene/Et3N | Reflux | 12–24 hours | 75–85% | For ethynyl group installation |
Research Findings and Literature Support
- Krishnamoorthy and Anaikutti (2023) demonstrated the efficiency of iodine-catalyzed multicomponent reactions for heterocycle synthesis, emphasizing eco-friendly conditions, high yields, and straightforward purification.
- The use of tert-butyl isocyanide as a key building block in MCRs facilitates the formation of diverse heterocyclic frameworks, including imidazo[1,2-a]pyrazines with various substitutions, notably phenyl groups at the 8-position.
- Post-synthesis modifications like Sonogashira coupling enable the introduction of ethynyl groups at specific positions, crucial for biological activity and further functionalization.
Summary of Preparation Strategy
The synthesis of This compound primarily relies on a green, iodine-catalyzed multicomponent approach that allows rapid assembly of the heterocyclic core. The ethynyl functionality is then introduced via well-established cross-coupling reactions, ensuring precise functionalization at the 6-position. This methodology offers high efficiency, environmental compatibility, and versatility for further derivatization, making it suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that 6-ethynyl-8-phenylimidazo[1,2-a]pyrazine exhibits significant anticancer properties. The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. For instance:
- Mechanism of Action : It interacts with enzymes such as PI3Kα, which is crucial in cancer cell survival and proliferation. Structural modifications have demonstrated enhanced interactions with these targets .
- In Vitro Studies : Cytotoxicity assessments against various cancer cell lines (e.g., breast cancer MCF7, colorectal cancer HCT116) have shown promising results. A study highlighted that derivatives of imidazo[1,2-a]pyrazines displayed potent CDK9 inhibitory activity with IC values as low as 0.16 µM .
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Contains quinazoline moiety | PI3Kα inhibition; anticancer properties |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine | Nitro-substituted; enhanced reactivity | Anticancer activity |
| Ethynyl-substituted imidazo[1,2-a]pyridine | Similar ethynyl group; different ring system | Antiviral properties |
Antiviral Properties
In addition to its anticancer potential, this compound has been investigated for antiviral activities:
- Mechanism : Compounds within this class have shown efficacy against viruses by inhibiting viral replication mechanisms. Similar structures have been reported as effective against influenza A virus .
Antibacterial Activity
The antibacterial properties of imidazo[1,2-a]pyrazines are also noteworthy:
Mechanism of Action
The mechanism of action of 6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Kinase Inhibition (CDK9)
Substituents at positions 2 and 3 significantly impact CDK9 inhibition:
- Benzylamine at position 3 (2c, 4c): IC₅₀ values of 0.31–0.71 µM due to hydrophobic interactions with CDK9's hinge region .
- 4-Methoxyphenyl at position 3 (1d, 2d): Weak activity (IC₅₀ = 1.04–3.16 µM), attributed to reduced hydrogen bonding .
- Thiophen-3-yl at position 2 (4a): Forms a hydrogen bond with Cys106, enhancing potency (IC₅₀ = 0.71 µM) .
Table 2: CDK9 Inhibitory Activity of Selected Derivatives
| Compound | Substituents (Position) | IC₅₀ (µM) | Key Interactions |
|---|---|---|---|
| 2c | Benzylamine (3) | 0.31 | Hydrophobic pocket binding |
| 4a | Thiophen-3-yl (2) | 0.71 | H-bond with Cys106 |
| 1d | 4-Methoxyphenyl (3) | 1.04 | Weak hinge region interaction |
Antiviral Activity
Fluorescence and Optical Properties
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit substituent-dependent emission profiles:
- Electron-withdrawing groups (R1) : Enhance fluorescence intensity (e.g., 8d with Cl) .
- Electron-donating groups (R2) : Cause bathochromic shifts (e.g., 8g with –CH₃) .
Pharmacological Profiles and Selectivity
- H+/K+-ATPase Inhibition : 6-Substituted analogs (e.g., Sch 28080) show reversible anti-secretory activity, with thiocyanate metabolites contributing to cytoprotective effects .
- Alpha-Adrenergic Receptor Affinity : Piperazinyl derivatives (e.g., 2a) exhibit α₂-selectivity (Ki = 12 nM), surpassing mianserin’s selectivity by 70-fold .
Biological Activity
6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine is a compound that has gained attention for its potential biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyrazine class of compounds, characterized by a fused imidazole and pyrazine ring structure. This unique configuration contributes to its biological properties and interactions with various molecular targets.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and pathways within cells. Notably, studies have indicated that derivatives of imidazo[1,2-a]pyrazines can act as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), an enzyme that negatively regulates the cGAS-STING pathway, which is crucial for immune response in cancer therapy.
Inhibition of ENPP1
Research has shown that certain derivatives exhibit potent inhibition against ENPP1 with IC50 values in the low nanomolar range (e.g., 5.70 nM), leading to enhanced activation of the STING pathway and subsequent immune response against tumors . This mechanism highlights the potential of this compound as an immunotherapeutic agent.
Biological Activity in Cancer Research
The anticancer properties of this compound have been investigated through various studies:
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against several cancer cell lines. For instance, it showed IC50 values ranging from 0.13 to 0.19 μM against A549 and Colo-205 cell lines . These values indicate a potent ability to inhibit cancer cell growth.
- Mechanism Studies : In vitro studies have revealed that the compound induces apoptosis in cancer cells and inhibits tubulin polymerization, which is essential for cell division . This dual action may contribute to its effectiveness as a chemotherapeutic agent.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Combination Therapy : In a murine model, the compound was tested in combination with anti-PD-1 antibodies. The results indicated a tumor growth inhibition rate of approximately 77.7%, showcasing enhanced survival rates when used alongside existing immunotherapies .
- Pharmacokinetics : Studies on pharmacokinetic properties have shown that the compound exhibits favorable absorption and distribution characteristics in vivo, making it a viable candidate for further development in clinical settings .
Summary Table of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | A549 | 0.13 | Induction of apoptosis |
| Antiproliferative | Colo-205 | 0.19 | Inhibition of tubulin polymerization |
| ENPP1 Inhibition | Various | ≤0.01 | Activation of STING pathway |
| Combination Therapy | Murine Model | - | Enhanced immune response with anti-PD-1 |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
